4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide
Description
4-Cyano-N-(5-hydroxy-3-phenylpentyl)benzamide is a benzamide derivative characterized by a para-cyano-substituted benzoyl group and a 5-hydroxy-3-phenylpentyl chain attached to the amide nitrogen. The compound’s structure combines a rigid aromatic core with a flexible alkyl chain containing both hydrophilic (hydroxyl) and hydrophobic (phenyl) moieties. For example, benzamide derivatives are often explored for enzyme inhibition (e.g., CYP51 ) or as intermediates in medicinal chemistry .
Properties
IUPAC Name |
4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-14-15-6-8-18(9-7-15)19(23)21-12-10-17(11-13-22)16-4-2-1-3-5-16/h1-9,17,22H,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVBTLZMDBBLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of a base such as potassium hydroxide (KOH) in ethanol. This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . The reaction conditions often require refluxing in ethanol and the use of catalytic amounts of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to various biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
The amide nitrogen’s substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of 4-Cyano-Benzamide Derivatives
Key Observations :
Docking and Binding Affinity Comparisons
highlights docking studies for 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide, a cyclopropane-containing analog, with soluble epoxide hydrolase (sEH). Key findings include:
Cytotoxicity and Pharmacological Potential
- MMV001239: No cytotoxicity was observed in 3T3 or HEK 293 cells, suggesting a favorable safety profile for further testing .
- Phosphanylidene Derivatives (): No cytotoxicity data is reported, but their high yields and stability make them viable for synthetic applications .
Biological Activity
4-Cyano-N-(5-hydroxy-3-phenylpentyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with a cyano group and a hydroxy-substituted phenylpentyl side chain. Its chemical structure can be described as follows:
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- CAS Number : 1788833-27-1
This compound's unique structure contributes to its interaction with various biological targets, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator of receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
- Antiviral Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit antiviral properties by stabilizing viral capsids, thus preventing viral uncoating and replication .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and leukemia cells. The selectivity index against these cell lines suggests a favorable therapeutic window, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In laboratory assays, it showed effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The minimal inhibitory concentration (MIC) values obtained from these studies demonstrate its potency compared to standard antibiotics.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study explored the effects of this compound on MCF7 cells. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with an observed increase in apoptosis markers.
- Table 1: Cytotoxicity Data Against MCF7 Cells
Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 70 25 25 50 45 50 20 75 -
Antimicrobial Screening :
- In another study, the antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria.
- Table 2: Antimicrobial Activity Results
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Micrococcus luteus 8
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
